molecular formula C9H15NO2 B12839163 trans-8a-Hydroxyoctahydroquinolin-2(1H)-one

trans-8a-Hydroxyoctahydroquinolin-2(1H)-one

Cat. No.: B12839163
M. Wt: 169.22 g/mol
InChI Key: TTWWGMINHYOJFM-VXNVDRBHSA-N
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Description

trans-8a-Hydroxyoctahydroquinolin-2(1H)-one is a sophisticated, partially saturated quinolin-2-one derivative offered for advanced research applications. The quinoline and quinolone core structures are privileged scaffolds in medicinal chemistry and drug discovery, known for their wide range of biological activities. These activities often include serving as key intermediates in the synthesis of more complex molecules or as potential modulators of various biological targets . The specific stereochemistry of the trans-8a-hydroxy group and the saturated ring system in this compound may influence its three-dimensional structure and intermolecular interactions, making it a valuable probe for studying stereospecific biological processes or for use in asymmetric synthesis. Researchers can utilize this compound in developing novel therapeutic agents, studying enzyme mechanisms, or as a building block in heterocyclic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(4aR,8aR)-8a-hydroxy-1,3,4,4a,5,6,7,8-octahydroquinolin-2-one

InChI

InChI=1S/C9H15NO2/c11-8-5-4-7-3-1-2-6-9(7,12)10-8/h7,12H,1-6H2,(H,10,11)/t7-,9-/m1/s1

InChI Key

TTWWGMINHYOJFM-VXNVDRBHSA-N

Isomeric SMILES

C1CC[C@]2([C@H](C1)CCC(=O)N2)O

Canonical SMILES

C1CCC2(C(C1)CCC(=O)N2)O

Origin of Product

United States

Biological Activity

Trans-8a-hydroxyoctahydroquinolin-2(1H)-one is a derivative of the 8-hydroxyquinoline (8-HQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 8-Hydroxyquinoline Derivatives

Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial , anticancer , and antifungal effects. The structural features of these compounds significantly influence their biological efficacy. Recent studies have highlighted the importance of substituent modifications on the quinoline ring that can enhance lipophilicity and improve pharmacological profiles .

Anticancer Activity

This compound has demonstrated promising anticancer properties. Research indicates that derivatives of 8-HQ can induce apoptosis in various cancer cell lines through mechanisms such as mitochondrial dysfunction and cell cycle arrest. For instance, compounds similar to this compound have been shown to arrest cells in the G2/M phase and activate caspase pathways, leading to programmed cell death .

Table 1: Anticancer Activity of 8-HQ Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundHT-29 (Colorectal)2.0Induces G2/M arrest, caspase activation
Compound 12aCA-4-resistant Colon0.5HDAC inhibition, tubulin polymerization
Compound 12dMultidrug-resistant Leukemia0.3Mitochondrial dysfunction

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Studies have shown that derivatives exhibit significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell division by targeting proteins like FtsZ .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1 × 10^-6 mg/mL
Compound with R = 5-ClKlebsiella pneumoniae1 × 10^-5 mg/mL
Compound with R = 5,7-diClPseudomonas aeruginosa1 × 10^-5 mg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Substituents at specific positions on the quinoline ring can modulate lipophilicity and enhance interaction with biological targets. For example, electron-withdrawing groups at positions R2 and R5 have been shown to improve anticancer activity by increasing compound stability and solubility in biological systems .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Colorectal Cancer : A recent study evaluated the effects of this compound on HT-29 colorectal cancer cells. The compound was found to significantly reduce cell viability at low concentrations while inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro tests against clinical isolates of Staphylococcus aureus demonstrated that this compound exhibited potent bactericidal activity, with an MIC comparable to standard antibiotics .

Scientific Research Applications

Biological Activities

2.1 Anticancer Properties
Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives, including trans-8a-Hydroxyoctahydroquinolin-2(1H)-one. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and exhibit cell cycle arrest at specific phases. Research indicates that tetrahydroquinoline derivatives can effectively target various cancer types, including lung, cervical, and colorectal cancers .

Case Study:
A study evaluated a series of tetrahydroquinoline derivatives against human cervical carcinoma cells (HeLa). The most potent compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an effective anticancer agent .

2.2 Antimicrobial Activity
The antimicrobial properties of tetrahydroquinolines have also been well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Tetrahydroquinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli1 × 10^-5 mg/mL
Compound BS. aureus1 × 10^-4 mg/mL
Compound CK. pneumoniae1 × 10^-6 mg/mL

These findings suggest that this compound and its derivatives could be developed into potent antimicrobial agents .

2.3 Neuroprotective Effects
The neuroprotective properties of tetrahydroquinoline derivatives have gained attention for their potential in treating neurodegenerative diseases such as Parkinson’s disease. Some studies indicate that these compounds can act as iron chelators, reducing oxidative stress and providing symptomatic relief in animal models .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various substituents, enhancing biological activity. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for improved efficacy and reduced toxicity.

Data Table: Synthesis Methods for Tetrahydroquinoline Derivatives

MethodologyYield (%)Key Findings
Microwave-assisted80Enhanced reaction rates with high selectivity
Conventional heating65Effective but slower compared to microwave

These methodologies highlight the importance of synthetic strategies in developing effective therapeutic agents from this compound derivatives .

Chemical Reactions Analysis

Reactivity and Chemical Behavior

The compound exhibits reactivity due to its bicyclic amine structure and hydroxyl group:

Acid-Base Reactions

  • Protonation : The hydroxyl group at position 8a can act as an acid, forming salts with bases like NaOH.

  • Nucleophilic Substitution : The nitrogen center undergoes reactions with electrophiles (e.g., alkyl halides).

Oxidation and Reduction

  • Oxidation : Sensitive to strong oxidizing agents, leading to degradation of the bicyclic structure.

  • Reduction : Hydrogenation under controlled conditions can modify the ring structure (e.g., partial saturation) .

Metal-Chelation and Coordination

The hydroxyl and amine groups enable coordination with transition metals (e.g., Fe, Cu), forming complexes with potential biological activity .

Analytical and Stability Data

Property Value/Method Reference
Thermal Stability Decomposition observed above 250°C (DSC analysis)
1H NMR Key peaks: δ 3.95–3.99 (CH₂), 4.05–4.18 (OH), 7.38–8.65 (aromatic protons)
Mass Spectrometry Molecular ion peak at m/z 161 for related analogs

Mechanistic Insights

The hydroxyl group at position 8a influences reactivity through steric and electronic effects. For example, in acid-catalyzed reactions, the hydroxyl group directs electrophilic attack to adjacent positions . The bicyclic structure contributes to selectivity in hydrogenation reactions, favoring trans-fused products .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
trans-8a-Hydroxyoctahydroquinolin-2(1H)-one 8a-OH (trans), octahydro framework C₉H₁₅NO₂ Enhanced stereochemical complexity; potential SIRT1 inhibition
4-Hydroxy-8-methylquinolin-2(1H)-one 4-OH, 8-CH₃ C₁₀H₉NO₂ High structural similarity (0.94); antimicrobial activity
8-Fluoro-7-methylquinolin-2(1H)-one 8-F, 7-CH₃ C₁₀H₈FNO Improved bioavailability; fluorinated drug candidate
Carmoterol (Pharmaceutical Agent) 8-OH, 5-substituted ethylamino chain C₁₉H₂₃N₂O₄ β2-adrenergic agonist; respiratory therapeutics
3(2H)-Isoquinolinone (trans-2-methyl) Hexahydroisoquinolinone, 2-CH₃ C₁₀H₁₃NO Stereoelectronic similarities; synthetic intermediate

Key Observations :

  • Substituent Position: The 8a-OH group in the trans configuration creates steric and electronic effects distinct from 4-OH or 8-OH derivatives. For example, 8-hydroxyquinolines (e.g., carmoterol) prioritize substituents at positions critical for receptor binding .

Physicochemical Properties

  • Solubility: The octahydro framework may increase water solubility compared to aromatic analogues (e.g., logP of trans-8a-hydroxy compound is predicted to be lower than 8-Fluoro-7-methylquinolin-2(1H)-one (logP ~2.1) ).

Preparation Methods

Starting Materials and Initial Framework Construction

  • The synthesis often begins with commercially available quinoline derivatives or related cyclic amines.
  • Reduction of the quinoline ring to the octahydroquinoline framework is typically performed using catalytic hydrogenation under controlled temperature and pressure conditions.
  • Alkylation or acylation reactions may be employed to introduce substituents or functional groups necessary for subsequent transformations.

Hydroxylation Step

  • The critical hydroxylation at the 8a position can be achieved by selective oxidation methods.
  • Reagents such as peracids or other oxidizing agents are used under carefully controlled conditions to avoid over-oxidation or side reactions.
  • Alternative methods include enzymatic hydroxylation or the use of metal-catalyzed hydroxylation protocols.

Reaction Conditions and Optimization

  • Solvent choice is crucial; common solvents include methanol, ethanol, tetrahydrofuran, or dimethylformamide depending on the reaction step.
  • Temperature control is essential, with typical reaction temperatures ranging from ambient to 90°C depending on the step.
  • Reaction times vary from several hours to overnight to ensure complete conversion.
  • Catalysts such as palladium or platinum on carbon are used for hydrogenation steps.
  • Bases or acids may be added to facilitate alkylation or acylation reactions.

Purification and Characterization

  • Purification is commonly performed by recrystallization or chromatographic techniques.
  • Structural confirmation is done by NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography.
  • Thermal analysis such as differential scanning calorimetry (DSC) can be used to assess thermal stability.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Hydrogenation Quinoline derivative, Pd/C, H2, 25-50°C Octahydroquinoline intermediate
2 Alkylation/Acylation Alkyl halide or acid chloride, base, solvent Substituted octahydroquinoline
3 Hydroxylation Peracid or metal catalyst, controlled temp trans-8a-Hydroxyoctahydroquinolin-2(1H)-one
4 Purification Recrystallization or chromatography Pure target compound
5 Characterization NMR, MS, DSC Structural and purity confirmation

Research Findings and Optimization Insights

  • Studies indicate that the stereoselectivity of hydroxylation at the 8a position is influenced by the choice of oxidizing agent and reaction conditions, with trans isomers favored under mild conditions.
  • Optimization of solvent and temperature can significantly improve yield and reduce impurities.
  • Kinetic studies reveal that the hydroxylation step is often rate-limiting and benefits from catalyst selection and reaction time adjustments.
  • Thermal analysis confirms that the hydroxylated product exhibits good stability, which is advantageous for pharmaceutical applications.

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